molecular formula C24H20FNO6S B2773957 [4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114852-91-3

[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2773957
CAS No.: 1114852-91-3
M. Wt: 469.48
InChI Key: PAXPAIBFOFELLP-UHFFFAOYSA-N
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Description

[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H20FNO6S and its molecular weight is 469.48. The purity is usually 95%.
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Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO6S/c1-30-18-7-4-15(5-8-18)24(27)23-14-26(17-11-19(31-2)13-20(12-17)32-3)21-10-16(25)6-9-22(21)33(23,28)29/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXPAIBFOFELLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methoxyphenyl)methanone is a member of the benzothiazine derivative family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure includes:

  • A benzothiazine core , which contributes to its pharmacological properties.
  • Multiple methoxy groups that enhance solubility and biological activity.
  • A fluoro substituent that may influence its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar benzothiazine derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses .
  • Receptor Modulation : It may interact with various receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound could affect gene expression related to cancer progression and inflammation.

Cytotoxicity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • A study reported that certain benzothiazine derivatives showed growth inhibition in breast cancer cell lines such as MCF-7 and Hek293-T cells .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazine derivatives has been documented:

  • In vitro studies suggest that these compounds can reduce inflammatory markers by inhibiting COX and LOX activities .

Case Studies

  • Cytotoxic Effects on Cancer Cells
    • A recent study evaluated the cytotoxicity of a related benzothiazine derivative on melanoma cells. The compound demonstrated significant anti-proliferative effects, suggesting a promising avenue for melanoma treatment .
  • Inhibition of Enzymatic Activity
    • Compounds structurally similar to 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methoxyphenyl)methanone have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition in MCF-7 cells
Anti-inflammatoryInhibition of COX and LOX
Enzyme InhibitionAChE and BChE inhibition

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzothiazinone moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazine compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves interaction with bacterial enzymes or disruption of cell wall synthesis .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Research has indicated that similar benzothiazine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Characterization

The synthesis of 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step synthetic pathways. Common methodologies include:

  • Formation of the Benzothiazine Core : This involves cyclization reactions using appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Substituents such as methoxy and fluoro groups are introduced via electrophilic aromatic substitution or nucleophilic addition reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Case Study 1: Antimicrobial Activity

A study conducted on a series of benzothiazine derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting strong anticancer activity compared to existing chemotherapeutics .

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